
2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid is a heterocyclic organic compound that features a pyridine ring substituted with hydroxy and methoxy groups, as well as an oxoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid typically involves the reaction of 3-hydroxy-4-methoxypyridine with oxalyl chloride to form the corresponding acyl chloride, which is then hydrolyzed to yield the target compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are typically carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Types of Reactions:
Oxidation: The hydroxy group in the pyridine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxoacetic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups in the pyridine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. The oxoacetic acid moiety can also interact with metal ions in the active site, further influencing the enzyme’s function. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biological pathway in which the enzyme is involved.
Comparación Con Compuestos Similares
3-Hydroxy-4-methoxypyridine: Lacks the oxoacetic acid moiety but shares the pyridine ring with hydroxy and methoxy groups.
2-Oxoacetic acid: Lacks the pyridine ring but shares the oxoacetic acid moiety.
4-Methoxypyridine-2-carboxylic acid: Contains a pyridine ring with a methoxy group and a carboxylic acid moiety.
Uniqueness: 2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid is unique due to the presence of both the hydroxy and methoxy groups on the pyridine ring, as well as the oxoacetic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H7NO5 |
|---|---|
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
2-(3-hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H7NO5/c1-14-4-2-3-9-5(6(4)10)7(11)8(12)13/h2-3,10H,1H3,(H,12,13) |
Clave InChI |
BREUDQWKOJKJDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)C(=O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)

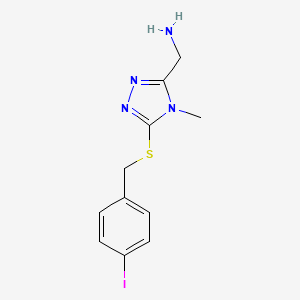
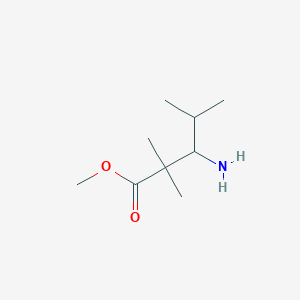
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)


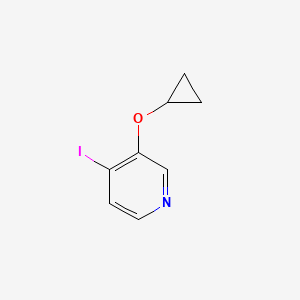
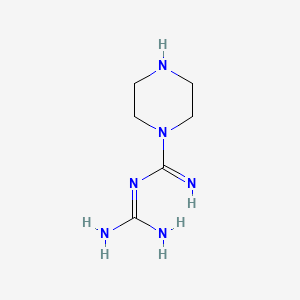
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
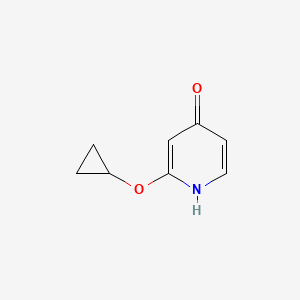
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)


